(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, Bhuiyan et al. (2006) demonstrated the synthesis of thienopyrimidine derivatives that exhibited pronounced antimicrobial activity. These compounds were prepared through various chemical reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents M. Bhuiyan et al., 2006.
Structure Analysis and Theoretical Studies
The structural and theoretical analysis of heterocyclic compounds similar to the subject compound has been performed to understand their properties better. Sallam et al. (2021) synthesized and characterized 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, employing spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks were conducted to explore the compound's molecular interactions and stability Hamdi Hamid Sallam et al., 2021.
Herbicidal Activity
In the context of agricultural chemistry, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the subject compound, have been investigated for their herbicidal efficacy. Moran (2003) prepared various derivatives through condensation reactions, which were found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, indicating their potential use in developing new herbicides M. Moran, 2003.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-16-9-7-13-19-20-14(22(13)21-16)10-18-15(23)8-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,18,23)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPWAUHKZJTAO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN2C(=NN=C2CNC(=O)/C=C/C3=CC=CC=C3Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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